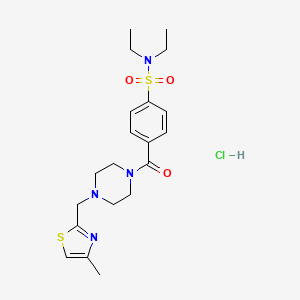
N,N-diethyl-4-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride is a useful research compound. Its molecular formula is C20H29ClN4O3S2 and its molecular weight is 473.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N,N-diethyl-4-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings, case studies, and structure-activity relationship (SAR) analyses.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole moiety, which is known for its diverse biological activities. The chemical formula is represented as:
This structure includes functional groups that are pivotal for its interaction with biological targets.
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of compounds related to this compound. For instance, derivatives containing thiazole rings have been shown to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases like Parkinson's disease (PD). A study reported that certain thiazole derivatives exhibited significant nNOS inhibition with an IC50 value indicating effective neuroprotection in models of PD .
Table 1: Summary of Neuroprotective Activity
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Compound 18 | nNOS | 66.73 | Neuroprotective in PD model |
| N,N-diethyl derivative | nNOS | Not specified | Potential neuroprotective activity |
2. Anticancer Activity
The anticancer properties of thiazole-containing compounds have also been a focal point of research. Studies indicate that structural modifications, such as the presence of the piperazine ring and sulfonamide groups, enhance cytotoxic activity against various cancer cell lines.
Case Study: Antitumor Activity
In a comparative study, several thiazole derivatives were synthesized and evaluated for their cytotoxic effects against cancer cell lines. The compound demonstrated significant activity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
Table 2: Antitumor Activity Data
| Compound | Cell Line | IC50 (µg/mL) | Comparison to Doxorubicin |
|---|---|---|---|
| Compound 9 | Jurkat (Bcl-2) | 1.61 ± 1.92 | More potent |
| Compound 10 | A-431 | 1.98 ± 1.22 | Comparable |
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how modifications to the molecular structure influence biological activity:
- Thiazole Ring : Essential for both neuroprotective and anticancer activities.
- Piperazine Substitution : Enhances binding affinity to target proteins.
- Sulfonamide Group : Contributes to increased solubility and bioavailability.
Propiedades
IUPAC Name |
N,N-diethyl-4-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S2.ClH/c1-4-24(5-2)29(26,27)18-8-6-17(7-9-18)20(25)23-12-10-22(11-13-23)14-19-21-16(3)15-28-19;/h6-9,15H,4-5,10-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEGWRMRRSWQAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













